amine hydrochloride CAS No. 111961-43-4](/img/structure/B2942741.png)
[(4-Nitrophenyl)methyl](propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14N2O2•HCl and a molecular weight of 230.69 . It is commonly used in biochemical and proteomics research . The compound is known for its unique structure, which includes a nitrophenyl group and a propan-2-ylamine group, making it a valuable intermediate in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with isopropylamine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-Nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (4-Aminophenyl)methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or other oxidized products.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The propan-2-ylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methylamine: Lacks the hydrochloride salt form but shares similar chemical properties.
(4-Aminophenyl)methylamine: Formed by the reduction of the nitro group to an amino group.
(4-Nitrophenyl)methylamine: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(4-Nitrophenyl)methylamine hydrochloride is unique due to its combination of a nitrophenyl group and a propan-2-ylamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(4-nitrophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8(2)11-7-9-3-5-10(6-4-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGTRFNJVZIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)
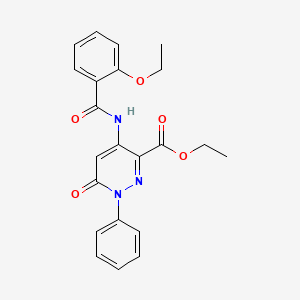
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

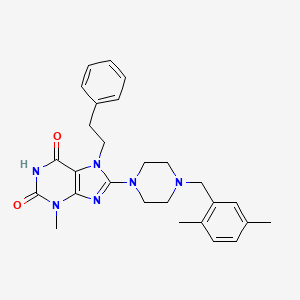
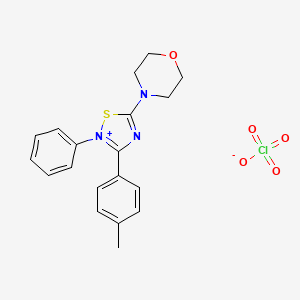
![N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2942670.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)
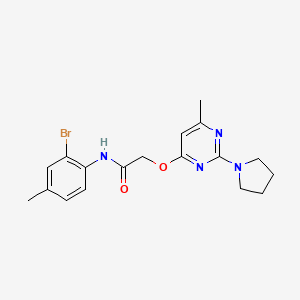
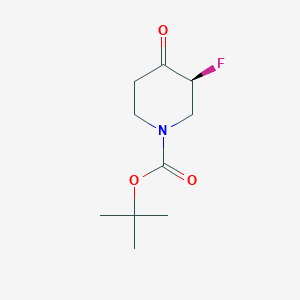
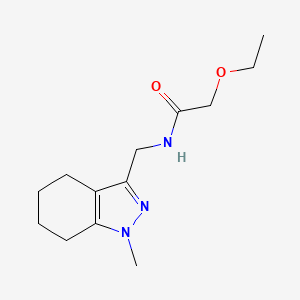
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
